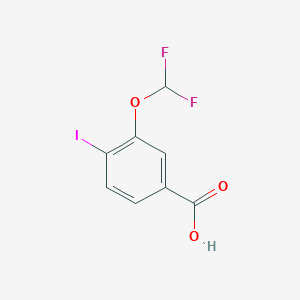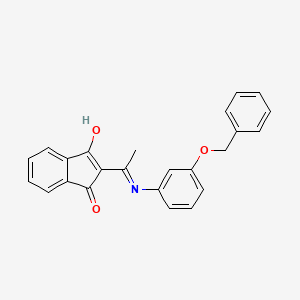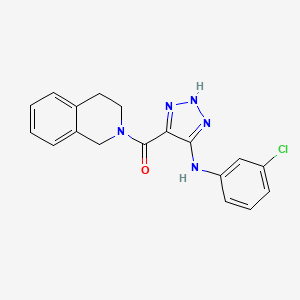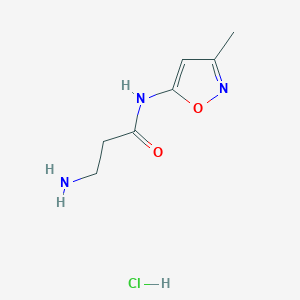
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate is a selective antagonist of the mGluR1 receptor. The mGluR1 receptor is a G-protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. This compound binds to the receptor and prevents the activation of downstream signaling pathways, thereby reducing the excitatory neurotransmitter release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, a major excitatory neurotransmitter in the brain, and prevent the degeneration of dopaminergic neurons. This compound can also reduce the frequency and severity of seizures by modulating the activity of voltage-gated calcium channels.
Advantages and Limitations for Lab Experiments
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor and does not affect other glutamate receptors in the brain. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations. It is not very soluble in water and requires organic solvents for its preparation. This compound also has a short half-life and needs to be administered frequently to maintain its therapeutic effects.
Future Directions
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has several potential future directions for research. It can be used as a tool for studying the role of mGluR1 in various neurological disorders. This compound can also be used in combination with other drugs to enhance its therapeutic effects. The development of more potent and selective mGluR1 antagonists can also be explored for the treatment of neurological disorders. Finally, the safety and efficacy of this compound in humans can be studied in clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate involves the reaction of this compound with ethyl bromoacetate in the presence of a base. The reaction is carried out in anhydrous conditions and yields this compound as a white crystalline solid. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and schizophrenia. It has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons in the brain. This compound has also been shown to have anticonvulsant properties and can reduce the frequency and severity of seizures.
properties
IUPAC Name |
tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)12-9-15-8-11(12)10-6-4-5-7-10/h10-12,15H,4-9H2,1-3H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIFVIFZWVRIY-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)



![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)
![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2733281.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)